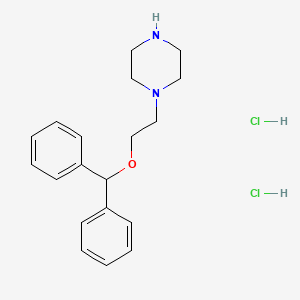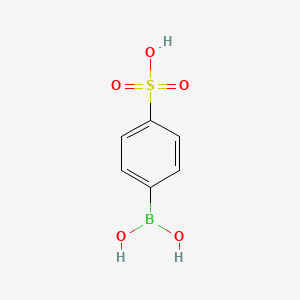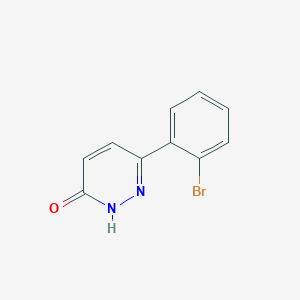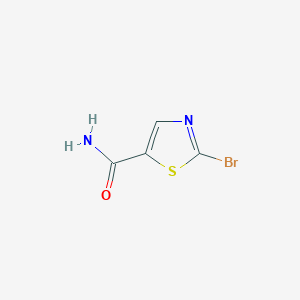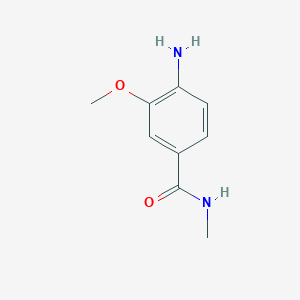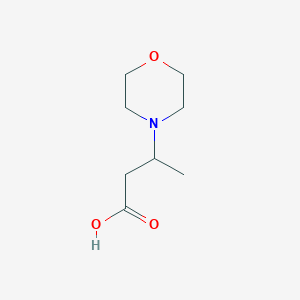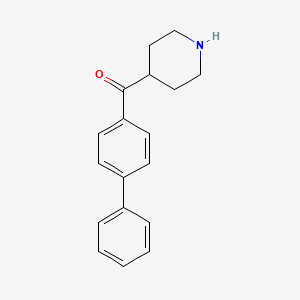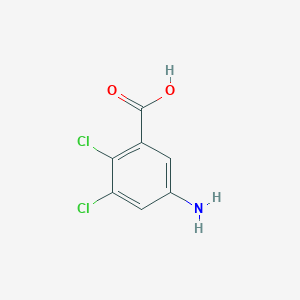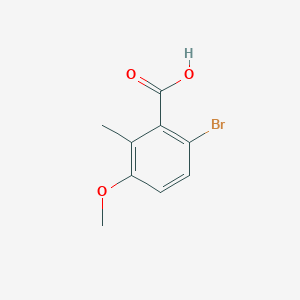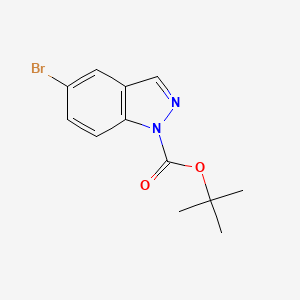
tert-Butyl 5-bromo-1H-indazole-1-carboxylate
Descripción general
Descripción
Tert-butyl 5-bromo-1H-indazole-1-carboxylate is a chemical compound that is part of the 1H-indazole class of compounds. Indazoles are heterocyclic aromatic organic compounds that contain a pyrrole ring fused to a benzene ring. The tert-butyl group is a common protecting group in organic synthesis, and the bromo substituent indicates the presence of a bromine atom in the molecule, which can be a reactive site for further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate is not directly described in the provided papers. However, similar compounds with tert-butyl groups and indazole structures have been synthesized through various methods. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate was obtained through substitution reactions and confirmed by spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction . Another related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, was synthesized and characterized using similar techniques . These methods could potentially be adapted for the synthesis of tert-butyl 5-bromo-1H-indazole-1-carboxylate.
Molecular Structure Analysis
The molecular structure of tert-butyl 5-bromo-1H-indazole-1-carboxylate can be analyzed by spectroscopic methods and computational studies. Density Functional Theory (DFT) is often used to optimize the molecular structure and predict various properties. For instance, the DFT study of a similar compound, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, revealed the stable conformers and provided insights into the molecular electrostatic potential and frontier molecular orbitals . These techniques could be applied to tert-butyl 5-bromo-1H-indazole-1-carboxylate to gain a deeper understanding of its structure.
Chemical Reactions Analysis
The bromo substituent in tert-butyl 5-bromo-1H-indazole-1-carboxylate suggests that it could undergo various chemical reactions, such as nucleophilic substitution or coupling reactions. The presence of the tert-butyl ester group also allows for potential deprotection or further functionalization. While the specific reactions of tert-butyl 5-bromo-1H-indazole-1-carboxylate are not detailed in the provided papers, the synthesis and reactions of related compounds, such as the de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione, provide a basis for predicting possible chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 5-bromo-1H-indazole-1-carboxylate can be inferred from related compounds. For example, the crystal structure, as determined by X-ray diffraction, can provide information on the molecular conformation and intermolecular interactions . Spectroscopic methods such as NMR and FTIR can be used to identify functional groups and confirm the chemical structure . Computational studies can predict properties such as molecular electrostatic potential, which is useful for understanding reactivity, and frontier molecular orbitals, which can indicate the compound's electronic properties .
Aplicaciones Científicas De Investigación
1. Synthesis and Structure Analysis
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, demonstrates its relevance in synthesis and structure analysis. It is obtained through substitution reactions and verified using various spectroscopic techniques and X-ray diffraction. The research by Ye et al. (2021) further investigates its molecular structure through density functional theory (DFT) calculations.
2. Novel Synthesis Methods
Research indicates the development of novel synthesis methods involving tert-butyl 5-bromo-1H-indazole-1-carboxylate. For example, Chen et al. (2019) describe an efficient method for synthesizing indazolo[5,4-b][1,6]naphthyridine derivatives via in-situ reduction and cyclization reactions.
3. Biological Activity and Evaluation
Several studies focus on the biological activity and potential applications of tert-butyl 5-bromo-1H-indazole-1-carboxylate derivatives. For example, Doležal et al. (2006) present the synthesis, analytical data, and evaluation of anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities of substituted pyrazinecarboxamides.
4. Antimicrobial Applications
Research by Ghoneim and Mohamed (2013) discusses the synthesis of compounds involving tert-butyl carbazate, leading to derivatives with potential antimicrobial applications.
5. Synthesis of Complex Molecules
Tert-butyl 5-bromo-1H-indazole-1-carboxylate plays a role in the synthesis of complex molecular structures. Bobko et al. (2012) illustrate its use in the efficient synthesis of pyrazole bromide, a versatile intermediate for preparing carboxamides.
6. Diels-Alder Reactions
The compound is used in Diels-Alder reactions, as explored by Padwa et al. (2003), indicating its utility in complex organic synthesis processes.
7. Trifluoromethylation Studies
Ghosh, Mondal, and Hajra (2018) demonstrate tert-butyl hydroperoxide-mediated direct trifluoromethylation of indazoles, including tert-butyl derivatives, under metal-free conditions. This research, available here, highlights the compound's role in trifluoromethylation.
8. Preparation of CDK9 Inhibitors and Ibrutinib
The synthesis route involving tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a derivative of tert-butyl 5-bromo-1H-indazole-1-carboxylate, provides references for synthesizing CDK9 inhibitors and Ibrutinib, as mentioned by Hu et al. (2019).
Mecanismo De Acción
- The primary target of tert-butyl 5-bromo-1H-indazole-1-carboxylate is not explicitly mentioned in the available literature. However, indole derivatives, to which this compound belongs, have been associated with various biological activities due to their interactions with specific receptors .
- The mode of action involves the interaction of tert-butyl 5-bromo-1H-indazole-1-carboxylate with its target(s). Since we lack direct information on this compound, we can infer from related indole derivatives:
- The affected pathways are not explicitly documented for this compound. However, indole derivatives can impact various cellular processes:
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation. Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If swallowed, it is advised to call a poison center or doctor .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 5-bromoindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQGDWLRIQCXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970561 | |
| Record name | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-bromo-1H-indazole-1-carboxylate | |
CAS RN |
552331-49-4 | |
| Record name | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)
